2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione is an organic compound that belongs to the class of cyclopropenes This compound is characterized by a cyclopropene ring substituted with a phenyl group and a di(propan-2-yl)amino group, along with a thione functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of phenylacetylene with di(propan-2-yl)amine in the presence of a suitable catalyst, followed by the introduction of a thione group through sulfurization reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The phenyl group or the amino group can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
VX (nerve agent): S-{2-[Di(propan-2-yl)amino]ethyl} O-ethyl methylphosphonothioate.
EA-2192: S-{2-[Di(propan-2-yl)amino]ethyl} methylphosphonothioate.
QL: O-(2-diisopropylaminoethyl) O’-ethyl methylphosphonite.
Uniqueness
2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione is unique due to its cyclopropene ring structure, which imparts distinct chemical properties compared to other similar compounds. Its combination of a phenyl group, di(propan-2-yl)amino group, and thione functional group makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61077-45-0 |
---|---|
Molekularformel |
C15H19NS |
Molekulargewicht |
245.4 g/mol |
IUPAC-Name |
2-[di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione |
InChI |
InChI=1S/C15H19NS/c1-10(2)16(11(3)4)14-13(15(14)17)12-8-6-5-7-9-12/h5-11H,1-4H3 |
InChI-Schlüssel |
KUBZZEXNGWSJBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1=C(C1=S)C2=CC=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.